molecular formula C11H13ClN2OS B2749014 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride CAS No. 2411635-80-6

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride

Cat. No.: B2749014
CAS No.: 2411635-80-6
M. Wt: 256.75
InChI Key: AYHIZBDKZLOQEN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group, a thiazolyl group, and a phenol group. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Aminomethyl Group: The next step involves the introduction of the aminomethyl group. This can be done by reacting the thiazole intermediate with formaldehyde and ammonia in a Mannich reaction.

    Phenol Group Functionalization: The final step involves the functionalization of the phenol group. This can be achieved by reacting the intermediate with a suitable phenol derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrothiazole derivatives, and various substituted phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound can also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol
  • 2-(Aminomethyl)-5-(4-ethylthiazol-5-yl)phenol
  • 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)aniline

Uniqueness

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility, making it more versatile for various applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

2-(aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8;/h2-4,6,14H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIZBDKZLOQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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